2-((2-fluorobenzyl)thio)-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
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Overview
Description
8-(4-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one is a heterocyclic compound that features a pyrazolo[1,5-a][1,3,5]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one typically involves the following steps:
Formation of the Pyrazolo[1,5-a][1,3,5]triazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with triazine precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where fluorobenzene derivatives react with the pyrazolo[1,5-a][1,3,5]triazine core.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions, where thiol reagents react with the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolo[1,5-a][1,3,5]triazine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the pyrazolo[1,5-a][1,3,5]triazine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(4-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It can be employed as a probe to investigate biological processes and molecular interactions.
Industrial Applications: Potential use in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 8-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups and the pyrazolo[1,5-a][1,3,5]triazine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The sulfanyl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
8-Phenyl-2-{[(phenyl)methyl]sulfanyl}-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one: Lacks the fluorine substituents, which may affect its binding affinity and biological activity.
8-(4-Chlorophenyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one: Contains chlorine instead of fluorine, potentially altering its chemical reactivity and pharmacokinetic properties.
Uniqueness
The presence of fluorine atoms in 8-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one enhances its lipophilicity, metabolic stability, and binding affinity to molecular targets. These properties make it a unique and valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H12F2N4OS |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C18H12F2N4OS/c19-13-7-5-11(6-8-13)14-9-21-24-16(14)22-17(23-18(24)25)26-10-12-3-1-2-4-15(12)20/h1-9H,10H2,(H,22,23,25) |
InChI Key |
OZFNZNRVJTUBLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C=NN3C(=O)N2)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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